1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . It is a white to pale yellow solid with a distinct odor and is used in various applications, including organic synthesis, as a surfactant, catalyst, and solvent .
Preparation Methods
The synthesis of 1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclohexanone with trifluoromethylamine, followed by carboxylation. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
1-Amino-4-methylcyclohexane-1-carboxylic acid: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Amino-4-(trifluoromethyl)benzene-1-carboxylic acid: The presence of a benzene ring instead of a cyclohexane ring alters its chemical behavior and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14) |
InChI Key |
UHFDZVXSXVVKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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